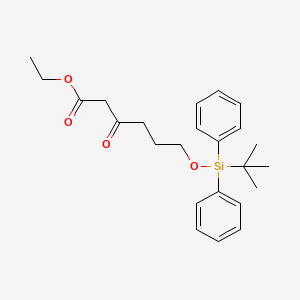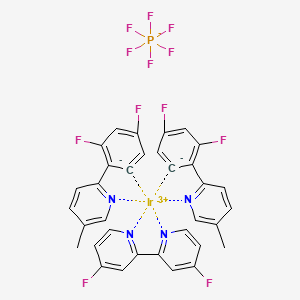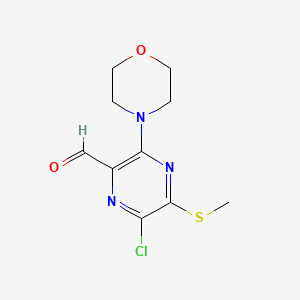
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is an organic compound with a complex structure that includes a pyrazine ring substituted with chlorine, methylsulfanyl, morpholine, and carbaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a pyrazine derivative, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The morpholine ring is then introduced via a substitution reaction, and finally, the carbaldehyde group is added through formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine: Lacks the carbaldehyde group.
5-Methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the chlorine atom.
6-Chloro-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the methylsulfanyl group.
Uniqueness
6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H12ClN3O2S |
|---|---|
分子量 |
273.74 g/mol |
IUPAC 名称 |
6-chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C10H12ClN3O2S/c1-17-10-8(11)12-7(6-15)9(13-10)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChI 键 |
GPZZZZWJDGKRBX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(N=C1Cl)C=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


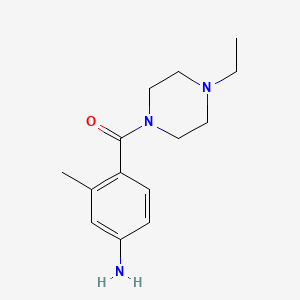
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)

![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)
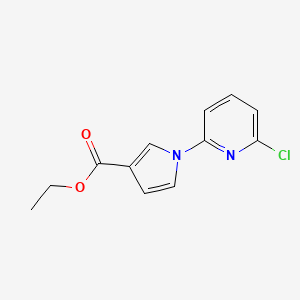
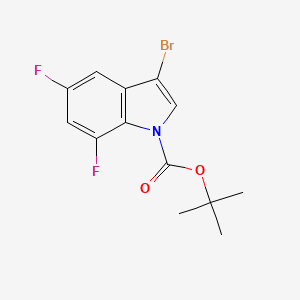
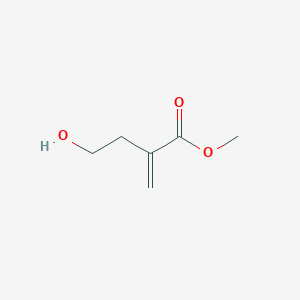
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B13895558.png)
